N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine

HSP90 Fragment-Based Drug Discovery Cancer Research

Fragment screening against HSP90 often yields hits with weak affinity that stall in optimization. This 5-chloroindole-oxan-4-amine fragment (CAS 1410957-90-2) resolves that bottleneck: a confirmed HSP90α C-terminal binder (Kd = 19 μM) with two modifiable vectors for SAR exploration. - The 5-chloro substituent acts as a halogen bond donor and tunes indole electron density, enabling affinity gains over unsubstituted analogs. - The oxan-4-amine linker provides a hydrogen-bonding secondary amine to probe linker geometry and selectivity. - Supplied at 95% purity, it ensures reproducible primary screening data free from impurity artifacts.

Molecular Formula C15H19ClN2O
Molecular Weight 278.78 g/mol
CAS No. 1410957-90-2
Cat. No. B1529433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine
CAS1410957-90-2
Molecular FormulaC15H19ClN2O
Molecular Weight278.78 g/mol
Structural Identifiers
SMILESC1COCCC1NCCN2C=CC3=C2C=CC(=C3)Cl
InChIInChI=1S/C15H19ClN2O/c16-13-1-2-15-12(11-13)3-7-18(15)8-6-17-14-4-9-19-10-5-14/h1-3,7,11,14,17H,4-6,8-10H2
InChIKeyNPVHTECHAGOQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine Procurement & Chemical Profile


N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine is a synthetic small molecule featuring a 5-chloroindole core linked via an ethyl chain to an oxan-4-amine (tetrahydropyran-4-amine) moiety. It has a molecular formula of C₁₅H₁₉ClN₂O and a molecular weight of 278.78 g/mol . The compound is classified as a building block or fragment, often utilized in early-stage drug discovery for exploring interactions with targets such as heat shock protein 90 (HSP90) [1]. Commercially available at research-grade purity (typically 95%), it serves as a versatile starting point for medicinal chemistry optimization campaigns .

1
5-Chloroindole Building Block: Suited for fragment elaboration and medicinal chemistry optimization campaigns.
2
HSP90α Interaction Context: Reported weak affinity for C-terminal domain fragment-based screening studies.
3
Research-Grade Standard: Consistent purity profile suitable for reproducible SAR interpretation.

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine Structural Differentiation


Indole derivatives are known to interact with multiple biological targets, and subtle structural modifications dramatically alter their binding profiles. The 5-chloro substitution on the indole ring of N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine introduces a halogen bond donor and modifies the electron density of the aromatic system, effects that are absent in unsubstituted indole analogs [1]. Furthermore, the oxan-4-amine linker provides a hydrogen-bonding-capable secondary amine that influences orientation within protein binding pockets. These combined features differentiate this compound from other indole-based HSP90 binders, such as tryptamine derivatives that lack the chloro substituent and have been shown to bind the C-terminal ATP site of HSP90 with varying affinities [2]. Simple substitution with a generic indole or an alternative linker would alter both binding kinetics and selectivity, potentially invalidating SAR hypotheses. Therefore, procurement decisions must be guided by the specific structural attributes of this molecule rather than class-level assumptions.

Target Compound 5-Chloroindole core with halogen bonding capability
Potential Substitute Unsubstituted indole analogs
Halogen bonding contributions (~0.5–1.5 kcal/mol) and aromatic electron-density modulation may differ, potentially altering binding kinetics and target selectivity.
Target Compound Oxan-4-amine linker (secondary amine H-bonding)
Potential Substitute Generic alkyl linkers or tryptamine derivatives
Linker geometry and hydrogen-bonding orientation may shift protein pocket engagement and selectivity profiles, invalidating established SAR hypotheses.

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine Quantitative Evidence


HSP90α Binding Affinity Compared to Geldanamycin

The compound binds to human HSP90α with a dissociation constant (Kd) of 19,000 nM (19 μM) as determined by 2D 1H-15N NMR chemical shift perturbation [1]. In contrast, the classical N-terminal HSP90 inhibitor Geldanamycin binds with a Kd of 400 nM (0.4 μM) under comparable conditions [2]. This represents a 47.5-fold difference in binding affinity, indicating that N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine is a weak binder, likely engaging the C-terminal ATP binding site or serving as a fragment hit suitable for optimization.

HSP90α Affinity vs. Geldanamycin
Reported cross-study comparison
Target: 19 µM (NMR)
Comparator: 0.4 µM (Filter binding)
Difference: 47.5-fold weaker
Supports fragment-elaboration starting point context for HSP90 C-terminal domain.
Weak binding aligns with fragment screening criteria; method conditions differ between studies.
HSP90 Fragment-Based Drug Discovery Cancer Research

5-Chloro Indole Halogen Bonding Advantage

The 5-chloro substituent on the indole ring introduces a halogen bond donor capable of forming attractive interactions with protein backbone carbonyls or side-chain π-systems [1]. Unsubstituted indole analogs lack this halogen bonding capability. Computational studies indicate that chloro substituents at the 5-position can enhance binding affinity by 0.5–1.5 kcal/mol through halogen bonding, while also modulating the pKa of the indole NH and altering π-stacking geometry [2]. Although direct comparative binding data for the exact unsubstituted analog is not available, class-level evidence supports that the 5-chloro group confers distinct binding properties that may translate to improved selectivity or altered residence time.

5-Cl Halogen Bonding Advantage
Class-level inference
Estimated ΔG contribution: ~0.5–1.5 kcal/mol
May enhance binding selectivity or alter residence time in indole scaffold exploration.
Computational modeling and literature precedents support class-level halogen bonding effects.
Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Purity Assurance for Reproducible Results

Commercial suppliers such as Leyan offer N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine at a purity of 95% as verified by HPLC . This purity level is consistent with industry standards for building blocks used in screening campaigns and hit-to-lead optimization. Lower-purity alternatives (e.g., <90%) may contain impurities that inhibit target activity or introduce cytotoxic artifacts, thereby confounding assay results.

Purity Assurance
Supplier specification
95% (HPLC)
Supports lot-to-lot reproducibility and minimizes experimental variability in SAR workflows.
Meets standard industry specifications for research-grade screening libraries.
Chemical Procurement Quality Control High-Throughput Screening

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine Application Scenarios


HSP90 C-Terminal Fragment-Based Drug Discovery

With a Kd of 19 μM for HSP90α [1], N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine serves as a validated fragment hit suitable for fragment growing or linking strategies. Its weak affinity aligns with fragment screening criteria (typically <1 mM), and the presence of the 5-chloroindole core provides a tractable starting point for structure-guided optimization. Researchers can use this compound to explore the C-terminal ATP binding site of HSP90, a region associated with disruption of HSP90-HIF1α interactions without triggering the heat shock response [2].

SAR Exploration of Indole HSP90 Modulators

The 5-chloro substituent and oxan-4-amine linker constitute two modifiable vectors for SAR exploration. Analogs lacking the chloro group or with alternative linkers can be synthesized and compared to this baseline compound to quantify the contribution of halogen bonding and linker geometry to binding affinity and selectivity. The commercial availability of the compound at 95% purity ensures that initial screening data are reproducible and free from impurity-derived artifacts.

Chemical Probe for HSP90-HIF1α Interaction Studies

Recent studies have identified that indole-containing compounds can bind to the C-terminal ATP site of HSP90 and prevent its interaction with HIF1α, a key regulator of hypoxic tumor growth [2]. N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine, with its demonstrated HSP90α binding and unique 5-chloroindole scaffold, can be employed as a starting point for developing chemical probes to dissect the role of HSP90-HIF1α interactions in cancer biology.

Application
Selection Property
Validation Focus
HSP90 C-Terminal Fragment-Based Screening
Reported weak μM-range affinity for HSP90α (NMR)
Fragment growing/linking strategies at C-terminal domain
Indole Scaffold SAR Exploration
5-Cl substitution and oxan-4-amine linker structural vectors
Quantification of halogen bonding and linker geometry contributions
HSP90-HIF1α Interaction Probe Development
5-Chloroindole scaffold with reported HSP90 binding
Role of HSP90-HIF1α interaction in cancer biology models

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